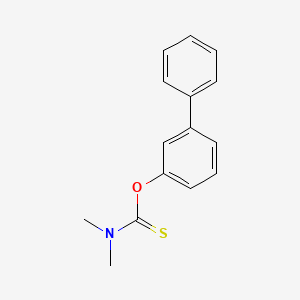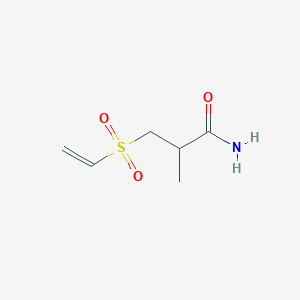![molecular formula C20H15Cl3N2O4 B11976254 ethyl 6-amino-5-cyano-2-methyl-4-[5-(2,4,6-trichlorophenyl)furan-2-yl]-4H-pyran-3-carboxylate](/img/structure/B11976254.png)
ethyl 6-amino-5-cyano-2-methyl-4-[5-(2,4,6-trichlorophenyl)furan-2-yl]-4H-pyran-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-amino-5-cyano-2-methyl-4-[5-(2,4,6-trichlorophenyl)-2-furyl]-4H-pyran-3-carboxylate is a complex heterocyclic compound. It belongs to the pyran family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-amino-5-cyano-2-methyl-4-[5-(2,4,6-trichlorophenyl)-2-furyl]-4H-pyran-3-carboxylate typically involves a multi-step process. One common method involves the cycloaddition reaction of α-cyanocinnamonitrile derivative with ethyl acetoacetate in the presence of piperidine . This reaction yields the desired pyran compound with high efficiency.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 6-amino-5-cyano-2-methyl-4-[5-(2,4,6-trichlorophenyl)-2-furyl]-4H-pyran-3-carboxylate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.
Cyclization: The compound can undergo intramolecular cyclization to form various heterocyclic derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include formamide, formic acid, urea, thiourea, semicarbazide, and thiosemicarbazide . Reaction conditions typically involve moderate to high temperatures and the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include pyrano[2,3-d]pyrimidine derivatives and other bicyclic heterocycles .
Aplicaciones Científicas De Investigación
Ethyl 6-amino-5-cyano-2-methyl-4-[5-(2,4,6-trichlorophenyl)-2-furyl]-4H-pyran-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of various bioactive molecules with potential therapeutic applications.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Biological Studies: It is used in studying the biological activities of pyran derivatives, including their antimicrobial, antitumor, and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of ethyl 6-amino-5-cyano-2-methyl-4-[5-(2,4,6-trichlorophenyl)-2-furyl]-4H-pyran-3-carboxylate involves its interaction with various molecular targets. The amino and cyano groups can act as reactive sites, facilitating interactions with enzymes and receptors in biological systems . These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate
- Ethyl 6-amino-4-aryl-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-3-carboxylates
Uniqueness
Ethyl 6-amino-5-cyano-2-methyl-4-[5-(2,4,6-trichlorophenyl)-2-furyl]-4H-pyran-3-carboxylate is unique due to the presence of the 2,4,6-trichlorophenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.
Propiedades
Fórmula molecular |
C20H15Cl3N2O4 |
|---|---|
Peso molecular |
453.7 g/mol |
Nombre IUPAC |
ethyl 6-amino-5-cyano-2-methyl-4-[5-(2,4,6-trichlorophenyl)furan-2-yl]-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C20H15Cl3N2O4/c1-3-27-20(26)16-9(2)28-19(25)11(8-24)17(16)14-4-5-15(29-14)18-12(22)6-10(21)7-13(18)23/h4-7,17H,3,25H2,1-2H3 |
Clave InChI |
WKLGQHRLNBWHNV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(OC(=C(C1C2=CC=C(O2)C3=C(C=C(C=C3Cl)Cl)Cl)C#N)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![diisobutyl 4-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11976171.png)
![4-{[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]amino}-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11976180.png)

![2-{(3Z)-3-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(3-methylphenyl)acetamide](/img/structure/B11976188.png)


![3-{(5Z)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B11976199.png)




methyl]benzamide](/img/structure/B11976239.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B11976246.png)
![5-(3,4-Dimethoxyphenyl)-4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11976253.png)
